molecular formula C13H26N2 B13254276 [(1-Ethylpyrrolidin-2-yl)methyl](hex-5-en-2-yl)amine

[(1-Ethylpyrrolidin-2-yl)methyl](hex-5-en-2-yl)amine

Cat. No.: B13254276
M. Wt: 210.36 g/mol
InChI Key: XMDBXXDNGCAQLL-UHFFFAOYSA-N
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Description

(1-Ethylpyrrolidin-2-yl)methylamine is a chemical compound that belongs to the class of amines It features a pyrrolidine ring substituted with an ethyl group and a hex-5-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethylpyrrolidin-2-yl)methylamine typically involves the reaction of 1-ethylpyrrolidine with hex-5-en-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require a catalyst like palladium on carbon to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through distillation or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Ethylpyrrolidin-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

(1-Ethylpyrrolidin-2-yl)methylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Ethylpyrrolidin-2-yl)methylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1-Ethylpyrrolidin-2-yl)methylamine
  • (1-Ethylpyrrolidin-2-yl)methylamine
  • (1-Ethylpyrrolidin-2-yl)methylamine

Uniqueness

(1-Ethylpyrrolidin-2-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hex-5-en-2-yl group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]hex-5-en-2-amine

InChI

InChI=1S/C13H26N2/c1-4-6-8-12(3)14-11-13-9-7-10-15(13)5-2/h4,12-14H,1,5-11H2,2-3H3

InChI Key

XMDBXXDNGCAQLL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(C)CCC=C

Origin of Product

United States

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